molecular formula C7H16ClN B13729570 3-Propylpyrrolidine hydrochloride

3-Propylpyrrolidine hydrochloride

Cat. No.: B13729570
M. Wt: 149.66 g/mol
InChI Key: MCHSPBNRVOKOSD-UHFFFAOYSA-N
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Description

3-Propylpyrrolidine hydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, which is a versatile scaffold in drug discovery . The physicochemical properties of the pyrrolidine ring, such as its sp3-hybridization and non-planarity, contribute to increased three-dimensional coverage in molecules, which can be advantageous for exploring pharmacophore space and improving the druggability of potential drug candidates . As a hydrochloride salt, this compound typically exhibits enhanced solubility in water, facilitating its handling and use in various biological and chemical processes. While specific biological data for 3-propylpyrrolidine hydrochloride may not be available, pyrrolidine derivatives are extensively investigated for a wide range of therapeutic applications. Researchers utilize such compounds as intermediates and building blocks for the synthesis of more complex molecules, including potential treatments for central nervous system diseases, cancer, and metabolic disorders . This product is intended for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with care, following all appropriate safety protocols.

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

3-propylpyrrolidine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-2-3-7-4-5-8-6-7;/h7-8H,2-6H2,1H3;1H

InChI Key

MCHSPBNRVOKOSD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCNC1.Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis of 3-Propylpyrrolidine

The key challenge in preparing 3-propylpyrrolidine is the regioselective construction of the pyrrolidine ring bearing the propyl group at the 3-position. Several synthetic strategies have been reported in the literature for related pyrrolidine derivatives, which can be adapted or serve as a foundation for 3-propylpyrrolidine synthesis.

Catalytic Reduction of 4-Chloro-3-hydroxybutyronitrile Derivatives

A well-documented industrial method for preparing 3-substituted pyrrolidines involves the catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile or its optically active forms. This process is relevant because the nitrile group can be reduced to the corresponding amine, and the chloro and hydroxy groups facilitate intramolecular cyclization to form the pyrrolidine ring.

  • Process Summary :
    • Starting material: 4-chloro-3-hydroxybutyronitrile (racemic or optically active)
    • Catalyst: Raney nickel, palladium, platinum oxide, or rhodium catalysts
    • Conditions: Hydrogen pressure (~5 kg/cm²), room temperature, solvent such as ethanol or isopropanol
    • Reaction time: Typically 19 hours or until completion
    • Outcome: Formation of 3-pyrrolidinol, which can be further alkylated to introduce the propyl group at the 3-position if necessary

This method is industrially advantageous due to its simplicity, efficiency, and the ability to obtain optically active products by using chiral starting materials.

Alkylation of Pyrrolidine Derivatives

Comparative Data Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Conditions Advantages Limitations
Pyrrolidine ring formation Catalytic hydrogenation 4-chloro-3-hydroxybutyronitrile, Raney nickel, Pd, PtO₂, Rh H₂ pressure (~5 kg/cm²), RT, EtOH/IPA, ~19 h Industrially scalable, optically active synthesis possible Requires handling of H₂ and catalysts
Propyl group introduction Alkylation Propyl halides, base (Et₃N, NaH) Reflux or RT, aprotic solvent Selective alkylation possible Risk of over-alkylation
Salt formation Acid-base reaction HCl (concentrated) Room temperature, ethanol solvent Simple, yields stable salt Requires careful acid handling

Research Findings and Notes

  • The catalytic reduction of 4-chloro-3-hydroxybutyronitrile to 3-pyrrolidinol is a pivotal step that can be adapted for 3-propylpyrrolidine synthesis by subsequent alkylation.
  • Use of Raney nickel and palladium catalysts is common due to their high activity and selectivity in hydrogenation reactions.
  • Optically active 3-pyrrolidinol can be obtained by starting from chiral 4-chloro-3-hydroxybutyronitrile, allowing for enantioselective synthesis routes.
  • The hydrochloride salt form is preferred for pharmaceutical and chemical applications due to enhanced physicochemical properties.
  • Industrial processes emphasize mild conditions and cost-effectiveness, favoring catalytic hydrogenation over multi-step chemical reductions.

Chemical Reactions Analysis

Types of Reactions: 3-Propylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Propylpyrrolidine hydrochloride has been investigated for its potential as a precursor in the synthesis of various pharmacologically active compounds. The compound's ability to modulate receptor activity makes it a valuable building block in drug design.

  • Case Study : A study highlighted the synthesis of derivatives based on the pyrrolidine core, demonstrating enhanced activity against specific biological targets, including sodium and calcium channels . This indicates the potential of 3-Propylpyrrolidine hydrochloride in developing anticonvulsant drugs.

Pharmacological Studies

Research has shown that compounds derived from 3-Propylpyrrolidine hydrochloride exhibit significant pharmacological activities, including antinociceptive effects and modulation of neurotransmitter systems.

  • Data Table: Pharmacological Activities
    | Activity Type | Compound Example | ED50_{50} (mg/kg) |
    |-----------------------|------------------------------------|----------------------|
    | Anticonvulsant | 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 62.14 |
    | Antinociceptive | Dual piperidine-based ligands | Varies |

The above table summarizes key findings from pharmacological studies demonstrating the efficacy of derivatives related to 3-Propylpyrrolidine hydrochloride in treating neurological disorders .

Neuroscience Research

The interaction of 3-Propylpyrrolidine hydrochloride with various receptors has implications for neuroscience research, particularly concerning pain management and neuroprotection.

  • Case Study : Research into dual histamine H3_{3} receptor antagonists has shown that modifications to piperidine and pyrrolidine structures can enhance selectivity and efficacy in pain models . This suggests that derivatives of 3-Propylpyrrolidine hydrochloride may offer new avenues for pain relief therapies.

Antimicrobial and Anticancer Activities

Recent advancements have indicated that pyrrolidine derivatives can exhibit antimicrobial and anticancer properties, making them candidates for further investigation in therapeutic applications.

  • Data Table: Biological Activities
    | Activity Type | Compound Example | IC50_{50} (µM) |
    |-----------------------|------------------------------------|----------------------|
    | Antimicrobial | Pyrrolidine derivatives | Varies |
    | Anticancer | Benzofuroxane pyrrolidine hydroxamates | Varies |

These findings underscore the potential of 3-Propylpyrrolidine hydrochloride as a scaffold for developing new antimicrobial and anticancer agents .

Mechanism of Action

The mechanism of action of 3-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and uptake, potentially affecting neurological functions .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 3-propylpyrrolidine hydrochloride with analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Similarity Index*
3-Propylpyrrolidine hydrochloride -C₃H₇ C₇H₁₆N·HCl ~149.67 Not provided N/A
3-Methylpyrrolidine hydrochloride -CH₃ C₅H₁₂N·HCl 137.62 186597-29-5 0.75
3-Fluoropyrrolidine hydrochloride -F C₄H₉FN·HCl 136.58 136725-53-6 1.00
3-Phenylpyrrolidine hydrochloride -C₆H₅ C₁₀H₁₄N·HCl 199.69 857281-02-8 0.94
3-(prop-2-en-1-yl)pyrrolidine HCl -CH₂CH=CH₂ C₇H₁₂N·HCl 161.68 2031269-32-4 N/A

*Similarity index based on structural alignment algorithms (e.g., Tanimoto coefficient) .

Key Observations :

  • Fluorine enhances electronegativity, altering electronic properties and metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Propylpyrrolidine hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization of acyclic precursors (e.g., propylamine derivatives) under basic conditions (e.g., NaOH) to form the pyrrolidine ring, followed by treatment with HCl to obtain the hydrochloride salt. Reaction optimization may include temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How is the molecular structure of 3-Propylpyrrolidine hydrochloride characterized in research settings?

  • Methodological Answer : Structural elucidation employs techniques such as:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon backbone.
  • X-ray crystallography for absolute stereochemical determination (if chiral centers are present).
  • Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns .

Q. What analytical methods are used to assess the purity of 3-Propylpyrrolidine hydrochloride?

  • Methodological Answer :

  • HPLC with UV detection (λ = 210–254 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA).
  • Karl Fischer titration for moisture content analysis.
  • Elemental analysis (C, H, N, Cl) to validate stoichiometric composition .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for 3-Propylpyrrolidine hydrochloride derivatives?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., buffer pH, cell lines). Mitigation strategies include:

  • Orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Batch-to-batch purity verification (HPLC, LC-MS).
  • Meta-analysis of dose-response curves across studies to identify outlier protocols .

Q. How can enantiomeric purity of 3-Propylpyrrolidine hydrochloride be optimized during synthesis?

  • Methodological Answer : For chiral derivatives, employ:

  • Asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed coupling).
  • Kinetic resolution using enantioselective enzymes (lipases/esterases).
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) for post-synthesis purification .

Q. What in silico methods predict the binding affinity of 3-Propylpyrrolidine hydrochloride to biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with receptors (e.g., GPCRs).
  • QSAR models trained on pyrrolidine derivatives’ bioactivity data.
  • MD simulations (GROMACS) to assess binding stability under physiological conditions .

Safety and Handling

Q. What safety precautions are critical when handling 3-Propylpyrrolidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .

Key Research Findings

  • Stereochemical Impact : Substitution at the 3-position significantly alters binding to σ receptors, with (R)-enantiomers showing 10-fold higher affinity than (S)-counterparts in preliminary assays .
  • Stability : Hydrolytic degradation in aqueous buffers (pH 7.4) occurs at 0.5% per hour (25°C), necessitating fresh preparation for bioassays .

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